![molecular formula C9H11N5O5 B2988535 3'-Azido-3'-deoxy-beta-L-uridine CAS No. 2095417-28-8](/img/structure/B2988535.png)
3'-Azido-3'-deoxy-beta-L-uridine
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Overview
Description
3’-Azido-3’-deoxy-beta-L-uridine (also known as Compound 25 ) is a nucleoside derivative. It plays a significant role in click chemistry due to its Azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with molecules containing Alkyne groups. Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur when it interacts with molecules containing DBCO or BCN groups .
Synthesis Analysis
The synthesis of 3’-Azido-3’-deoxy-beta-L-uridine involves specific chemical reactions. One notable method is described by Ren Hang et al. in the Chinese Journal of Organic Chemistry (2018, 38(1): 138-147). Further exploration of the synthetic pathways and optimization strategies would be valuable for future research .
Molecular Structure Analysis
The molecular formula of 3’-Azido-3’-deoxy-beta-L-uridine is C₉H₁₁N₅O₅ , with a molecular weight of 269.21 g/mol . Its chemical structure consists of a uridine base modified with an azide group at the 3’-position. The stereochemistry is beta-L configuration .
Chemical Reactions Analysis
As mentioned earlier, 3’-Azido-3’-deoxy-beta-L-uridine can participate in click chemistry reactions. Its azide functionality allows it to react with alkynes, forming triazole linkages. Researchers often employ this compound as a versatile tool for bioconjugation and labeling purposes .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
1-[(2S,3S,4R,5R)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCHXWMHQMQKW-PSQAKQOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)N=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azido-3'-deoxy-beta-L-uridine |
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